4-Fluorobenzylamine

概述

描述

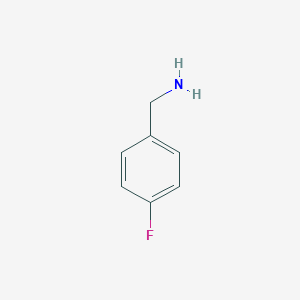

4-Fluorobenzylamine is an organic compound belonging to the class of phenylmethylamines. It consists of a benzene ring substituted with a fluorine atom and an amine group. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and medicine .

准备方法

合成路线和反应条件: 合成 4-氟苄胺的一种常用方法是在过渡金属催化剂存在下,使用硼氢化钠还原 4-氟苯腈 . 另一种方法包括在适当条件下,使 4-氟苄基氯与氨或胺反应 .

工业生产方法: 在工业环境中,可以通过 4-氟苯腈的催化加氢来生产 4-氟苄胺。 该过程涉及在受控温度和压力下使用钯碳等金属催化剂和氢气 .

反应类型:

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬.

还原: 硼氢化钠和氢化铝锂是常用的还原剂.

取代: 卤代烷烃和酰氯等试剂用于取代反应.

主要产物:

氧化: 4-氟苯甲醛、4-氟苯甲酸.

还原: 4-氟苄醇.

取代: 取决于所用亲核试剂,各种取代的苄胺.

4. 科研应用

4-氟苄胺因其多功能性而被广泛应用于科学研究:

科学研究应用

Pharmaceutical Development

4-Fluorobenzylamine serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in developing drugs targeting neurological disorders. It has been utilized in the formulation of selective serotonin reuptake inhibitors (SSRIs) and other antidepressants, showcasing its relevance in treating mental health conditions .

Case Study: Antitumor Agents

- Researchers have synthesized fluorine-18 labeled analogs of antitumor compounds using this compound. For instance, the compound was employed to create a tracer candidate for detecting tumors via positron emission tomography (PET) imaging, demonstrating its importance in oncology .

Organic Synthesis

In organic chemistry, this compound is commonly used for preparing fluorinated compounds that enhance biological activity. Its ability to react with various substrates makes it a valuable reagent in synthesizing complex organic molecules.

Data Table: Organic Synthesis Applications

Analytical Chemistry

Researchers employ this compound in analytical methods such as chromatography to separate and identify complex mixtures of organic compounds. Its unique properties allow for improved resolution and detection limits when analyzing samples.

Case Study: Chromatographic Techniques

- The compound has been used effectively in high-performance liquid chromatography (HPLC) to analyze pharmaceutical formulations, enhancing the quality control processes in drug development .

Agricultural Chemicals

This compound finds applications in formulating agrochemicals, including herbicides and insecticides. Its incorporation into these formulations can improve efficacy and target specificity.

Data Table: Agrochemical Applications

| Chemical Type | Role of this compound |

|---|---|

| Herbicides | Enhances effectiveness against specific weeds |

| Insecticides | Improves targeting and reduces non-target effects |

Material Science

The compound is also utilized in developing novel materials, including polymers and coatings. The presence of fluorine contributes to enhanced properties such as chemical resistance and thermal stability.

Case Study: Perovskite Light-Emitting Diodes

作用机制

4-氟苄胺的作用机制涉及它与特定分子靶标的相互作用。 例如,它可以作为钾通道阻滞剂,影响钾离子穿过细胞膜的流动 . 这种相互作用会影响各种生理过程,包括神经信号传递和肌肉收缩 .

类似化合物:

苄胺: 类似的结构,但缺少氟原子。

4-氟苯甲醛: 含有甲酰基而不是胺基。

4-氟苯甲酸: 含有羧基而不是胺基.

独特性: 4-氟苄胺的独特性在于苯环上同时存在氟原子和胺基。 这种组合赋予了其独特的化学性质,例如在亲核取代反应中反应性增强,以及作为钾通道阻滞剂的潜在生物活性 .

相似化合物的比较

Benzylamine: Similar structure but lacks the fluorine atom.

4-Fluorobenzaldehyde: Contains a formyl group instead of an amine group.

4-Fluorobenzoic acid: Contains a carboxyl group instead of an amine group.

Uniqueness: 4-Fluorobenzylamine is unique due to the presence of both a fluorine atom and an amine group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activity as a potassium channel blocker .

生物活性

4-Fluorobenzylamine (4-FBA) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and material science. This article explores its biological properties, mechanisms of action, and applications based on recent research findings.

This compound is classified as a phenylmethylamine, with the chemical formula and a molecular weight of approximately 126.15 g/mol. The presence of a fluorine atom at the para position of the benzylamine moiety enhances its biological activity by influencing its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A systematic investigation into its structure-activity relationship (SAR) revealed that modifications to the benzyl group significantly affect its cytotoxicity against various cancer cell lines, including lung, breast, prostate, and ovarian cancers. Table 1 summarizes the IC50 values for various analogs of 4-FBA:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 0.5 |

| 4-Bromobenzylamine | A549 (Lung) | 0.6 |

| 3,4-Difluorobenzylamine | PC-3 (Prostate) | 0.7 |

These findings indicate that halogen substitutions can enhance potency, with fluorine and bromine groups yielding particularly strong anticancer effects due to their ability to engage in π-π stacking interactions with target proteins .

The mechanism by which 4-FBA exerts its anticancer effects involves inhibition of key cellular pathways associated with tumor proliferation. Specifically, it has been shown to inhibit the helicase activity of DDX3, a protein implicated in various cancers and viral infections. This inhibition leads to reduced cell viability and proliferation in cancerous cells .

Applications in Material Science

In addition to its biological applications, this compound has been utilized in enhancing the efficiency of perovskite solar cells. A recent study demonstrated that treating lead iodide (PbI2) with 4-FBA improved the photovoltaic efficiency from 22.06% to 23.62%. The compound facilitated controlled nucleation and crystallization of perovskite films, resulting in larger grains and fewer defects .

Performance Metrics

The performance metrics for solar cells treated with 4-FBA are summarized in Table 2:

| Parameter | Value (with FBA) | Value (without FBA) |

|---|---|---|

| Power Conversion Efficiency | 23.62% | 22.07% |

| Open-Circuit Voltage | 1.17 V | 1.15 V |

| Short-Circuit Current Density | 26.19 mA/cm² | 25.19 mA/cm² |

| Fill Factor | 77.24% | 76.47% |

These results underscore the dual utility of 4-FBA in both medicinal chemistry and materials science .

Safety and Toxicology

Despite its promising applications, safety data for this compound indicate it is a corrosive material that can cause severe tissue damage upon exposure. Symptoms of overexposure include headache, dizziness, and respiratory issues . Comprehensive toxicological studies are necessary to further assess its safety profile for potential therapeutic uses.

常见问题

Basic Research Questions

Q. What are the critical physical and chemical properties of 4-fluorobenzylamine that influence its handling and experimental design?

this compound (CAS 140-75-0) is a liquid with a density of 1.095 g/mL at 25°C, a boiling point of 183°C, and a refractive index of 1.512 . These properties necessitate careful temperature control during reactions to avoid volatilization. Its amine group (-NH2) and fluorine substituent make it reactive in nucleophilic substitutions and as a ligand in coordination chemistry. Note discrepancies in reported density values (e.g., 1.26 g/cm³ in other sources) , which may arise from purity or measurement conditions. Always verify purity via GC-MS or NMR before use.

Q. What safety protocols are essential when handling this compound?

this compound is classified as corrosive (Skin Corr. 1B) and poses eye damage risks . Use PPE including nitrile gloves, goggles, and fume hoods. Neutralize spills with dilute acetic acid. Store in inert atmospheres (e.g., nitrogen) to prevent oxidation. Hazard codes R34 (causes burns) and S36/39 (use protective clothing/equipment) are critical for risk assessments .

Q. How can researchers confirm the structural identity of this compound in synthetic products?

Key methods include:

- NMR : Look for characteristic signals: δ ~3.7 ppm (CH2NH2) and aromatic splitting patterns from the para-fluorine (e.g., δ 7.2–7.4 ppm in CDCl3) .

- HRMS : Confirm molecular ion [M+H]+ at m/z 126.0819 (C7H9FN+) .

- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1220 cm⁻¹ (C-F stretch) .

Advanced Research Questions

Q. How does this compound participate in carbon-nitrogen bond-forming reactions, and how can side reactions be minimized?

this compound is used in reductive aminations and nucleophilic substitutions. For example, in alcohol-mediated C–N couplings, its primary amine reacts with carbonyl groups under catalytic conditions (e.g., Ru or Ir complexes). Side reactions like over-alkylation can occur; mitigate via:

- Temperature control : Keep reactions below 100°C to avoid decomposition .

- Stoichiometry : Use a 1:1 molar ratio of amine to electrophile to limit di-adduct formation .

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity without protonating the amine .

Q. What role does this compound play in synthesizing fluorinated fluorophores, and how can its electronic effects be optimized?

In near-infrared (NIR) probes, this compound modifies xanthene or cyanine dyes to enhance photostability and target specificity. The electron-withdrawing fluorine increases dye lipophilicity, improving membrane permeability. For example, coupling with IR-780 via nucleophilic aromatic substitution yields cell-targeting fluorophores . Optimize electronic effects by:

- Positional isomerism : Test meta-fluorine analogs to compare π-stacking interactions.

- Co-solvents : Use THF or DMF to stabilize charge-transfer intermediates .

Q. How can researchers resolve contradictions in reported physical data (e.g., density, boiling point) for this compound?

Discrepancies (e.g., density 1.095 vs. 1.26 g/mL) may stem from impurities or measurement techniques. To resolve:

- Purify via distillation : Collect fractions at 183°C (lit. bp) and analyze purity via GC .

- Cross-reference databases : Compare NIST or Reaxys entries with peer-reviewed syntheses .

- Validate experimentally : Use calibrated densitometers and controlled conditions .

Q. What are the best practices for documenting this compound synthesis and characterization in open science frameworks?

Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Deposit data : Use repositories like Chemotion or RADAR4Chem for raw NMR/HRMS files .

- Metadata standards : Include CAS 140-75-0, hazard codes, and reaction yields in descriptions.

- Electronic Lab Notebooks (ELNs) : Track experimental variables (e.g., solvent purity, catalyst loadings) systematically .

Q. Methodological Guidance Table

属性

IUPAC Name |

(4-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFVWLUQBAIPMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059698 | |

| Record name | Benzenemethanamine, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | 4-Fluorobenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20039 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

140-75-0 | |

| Record name | 4-Fluorobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。